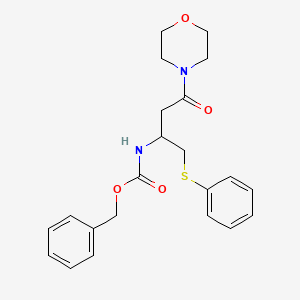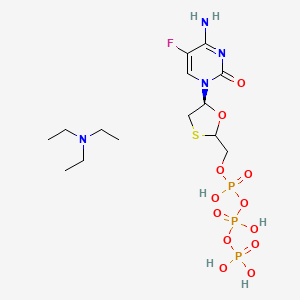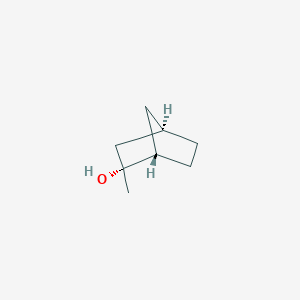
Fosaprepitant-d4 Dimeglumine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosaprepitant-d4 Dimeglumine is a deuterium-labeled derivative of Fosaprepitant Dimeglumine, which is a prodrug of Aprepitant. Fosaprepitant Dimeglumine is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy . Upon intravenous administration, it is rapidly converted to Aprepitant, which acts as a neurokinin-1 receptor antagonist .
Vorbereitungsmethoden
The synthesis of Fosaprepitant-d4 Dimeglumine involves several steps:
Phosphorylation: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The intermediate is then hydrolyzed to produce Fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, Fosaprepitant reacts with N-methyl-D-glucosamine to yield Fosaprepitant Dimeglumine.
Analyse Chemischer Reaktionen
Fosaprepitant-d4 Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce Aprepitant.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s conversion to Aprepitant suggests it may undergo such reactions under certain conditions.
Substitution: The phosphorylation step in its synthesis indicates that substitution reactions are involved in its preparation.
Common reagents and conditions used in these reactions include alkaline conditions for phosphorylation and hydrolysis . The major product formed from these reactions is Aprepitant .
Wissenschaftliche Forschungsanwendungen
Fosaprepitant-d4 Dimeglumine has several scientific research applications:
Wirkmechanismus
Fosaprepitant-d4 Dimeglumine is a prodrug of Aprepitant. Upon administration, it is converted to Aprepitant, which exerts its effects by selectively binding to neurokinin-1 receptors in the central nervous system . This binding inhibits the action of substance P, a neuropeptide involved in the emetic response, thereby preventing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Fosaprepitant-d4 Dimeglumine is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in research applications . Similar compounds include:
Fosaprepitant Dimeglumine: The non-deuterated form of the compound, used for similar antiemetic purposes.
Aprepitant: The active metabolite of Fosaprepitant, directly used as an antiemetic.
Other Neurokinin-1 Receptor Antagonists: Compounds like Rolapitant and Netupitant, which also inhibit neurokinin-1 receptors but differ in their pharmacokinetic profiles.
This compound stands out due to its enhanced stability and utility in precise scientific research .
Eigenschaften
Molekularformel |
C37H56F7N6O16P |
|---|---|
Molekulargewicht |
1008.9 g/mol |
IUPAC-Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i2D,3D,4D,5D;; |
InChI-Schlüssel |
VRQHBYGYXDWZDL-FZRVXCFOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NN(C(=O)N3)P(=O)(O)O)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
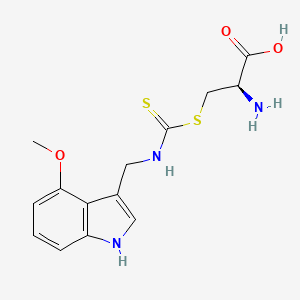
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
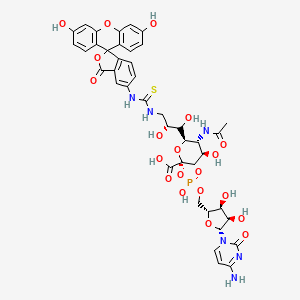
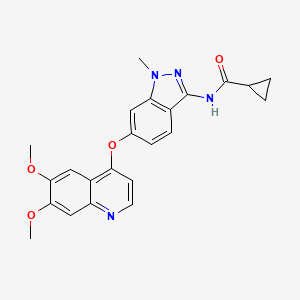
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
